1H-Benzimidazole, 2-(bromodifluoromethyl)-6-chloro-
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Description
“1H-Benzimidazole, 2-(bromodifluoromethyl)-6-chloro-” is a chemical compound with the molecular formula C8H5BrF2N2 . It is a derivative of benzimidazole, a class of heterocyclic aromatic compounds .
Synthesis Analysis
Benzimidazoles are synthesized through various methods. One common method involves the condensation of o-phenylenediamine with formic acid or the equivalent trimethyl orthoformate . Modifications in the position 2 and 5 of the molecule provide a number of active drugs .Molecular Structure Analysis
The molecular structure of benzimidazole derivatives has been studied extensively. The benzimidazole core is planar and forms the basis for the structure of these compounds . The presence of a butyl substituent in the N position does not significantly affect the conjugation and structural organization of benzimidazole .Physical and Chemical Properties Analysis
The physical and chemical properties of “1H-Benzimidazole, 2-(bromodifluoromethyl)-6-chloro-” include a molecular weight of 247.040, a density of 1.8±0.1 g/cm3, and a boiling point of 311.6±42.0 °C at 760 mmHg .Mechanism of Action
Future Directions
Benzimidazole derivatives have shown promising potential in various therapeutic applications, including antimicrobial, anticancer, antiviral, and antiparasitic activities . Future research will likely focus on overcoming challenges such as drug resistance, costly and tedious synthetic methods, and lack of advanced software for further exploration of this class of compounds .
Properties
IUPAC Name |
2-[bromo(difluoro)methyl]-6-chloro-1H-benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrClF2N2/c9-8(11,12)7-13-5-2-1-4(10)3-6(5)14-7/h1-3H,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDDVBFHFHGYLJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC(=N2)C(F)(F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrClF2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.48 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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